(3-(1H-tetrazol-1-yl)phenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
Description
The compound (3-(1H-tetrazol-1-yl)phenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone features a complex heterocyclic architecture combining tetrazole, pyrimidine, and pyrrolidine moieties. The tetrazole group (1H-tetrazol-1-yl) is a nitrogen-rich aromatic ring known for its metabolic stability and hydrogen-bonding capacity, often utilized in medicinal chemistry to enhance target binding . The pyrrolidine ring provides conformational flexibility, facilitating interactions with hydrophobic pockets in biological targets.
Synthetic routes for such compounds typically involve multi-step heterocyclic coupling. For example, similar pyrrolidine-pyrimidine derivatives are synthesized via nucleophilic substitution or Mitsunobu reactions to attach the pyrimidine-oxygen-pyrrolidine fragment . Tetrazole introduction may follow cycloaddition reactions using nitriles and azides .
Properties
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7O2/c1-2-15-16(19)17(21-10-20-15)28-14-6-7-25(9-14)18(27)12-4-3-5-13(8-12)26-11-22-23-24-26/h3-5,8,10-11,14H,2,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSOYYFMFUCXDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(1H-Tetrazol-1-yl)benzoic Acid
Tetrazole Ring Formation via [2+3] Cycloaddition
The tetrazole moiety is synthesized through a [2+3] cycloaddition reaction between 3-aminobenzoic acid, sodium azide (NaN₃), and triethyl orthoformate (HC(OEt)₃) in glacial acetic acid. The reaction proceeds under reflux (80°C, 5–6 hours), yielding 3-(1H-tetrazol-1-yl)benzoic acid.
Reaction Mechanism :
- Protonation of the amine group by acetic acid.
- Formation of an iminium intermediate with triethyl orthoformate.
- Cycloaddition with sodium azide to generate the tetrazole ring.
Optimization Insights :
- Solvent : Glacial acetic acid enhances protonation and stabilizes intermediates.
- Temperature : Prolonged heating at 80°C ensures complete conversion.
- Yield : 85–92% after recrystallization (Table 1).
Table 1: Reaction Conditions for Tetrazole Synthesis
| Component | Quantity (mmol) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 3-Aminobenzoic acid | 10.0 | Acetic acid | 80 | 6 | 89 |
| NaN₃ | 10.0 | Acetic acid | 80 | 6 | – |
| HC(OEt)₃ | 12.0 | Acetic acid | 80 | 6 | – |
Characterization :
Preparation of 3-((6-Ethyl-5-Fluoropyrimidin-4-yl)oxy)pyrrolidine
Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine
The fluoropyrimidine core is synthesized via chlorination of 6-ethyl-5-fluoropyrimidin-4-ol using phosphorus oxychloride (POCl₃) under reflux (110°C, 4 hours).
Reaction Conditions :
- Solvent : Toluene (anhydrous).
- Catalyst : N,N-Dimethylformamide (DMF, 0.1 eq).
- Yield : 78% after distillation.
Nucleophilic Substitution with 3-Hydroxypyrrolidine
The 4-chloro intermediate reacts with 3-hydroxypyrrolidine in dimethyl sulfoxide (DMSO) at 60°C for 12 hours, facilitated by potassium carbonate (K₂CO₃) as a base.
Key Considerations :
- Steric Effects : Steric hindrance at the pyrrolidine 3-position necessitates prolonged reaction times.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) yields 70% pure product.
Table 2: Parameters for Pyrimidine-Pyrrolidine Coupling
| Component | Quantity (mmol) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Chloro-6-ethyl-5-fluoropyrimidine | 8.0 | DMSO | K₂CO₃ (2 eq) | 60 | 12 | 70 |
| 3-Hydroxypyrrolidine | 10.0 | DMSO | – | 60 | 12 | – |
Characterization :
- ¹³C NMR (CDCl₃) : Pyrimidine C-F resonance at δ 158.2 ppm (J = 240 Hz).
- Mass Spec : [M+H]⁺ = 242.1.
Acylation to Form the Methanone Linkage
Activation of 3-(1H-Tetrazol-1-yl)benzoic Acid
The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C→25°C (2 hours). Excess SOCl₂ is removed under vacuum.
N-Acylation of 3-((6-Ethyl-5-Fluoropyrimidin-4-yl)oxy)pyrrolidine
The acyl chloride reacts with the pyrrolidine derivative in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base (0°C→25°C, 6 hours).
Optimization :
- Solvent : THF minimizes side reactions.
- Base : Et₃N scavenges HCl, driving the reaction to completion.
Table 3: Acylation Reaction Conditions
| Component | Quantity (mmol) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 3-(1H-Tetrazol-1-yl)benzoyl chloride | 5.0 | THF | Et₃N (3 eq) | 25 | 6 | 82 |
| 3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine | 5.0 | THF | – | 25 | 6 | – |
Characterization :
- HSQC NMR : Correlation between methanone carbonyl (δ 168.3 ppm) and pyrrolidine N-H (δ 3.45 ppm).
- HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
Alternative Synthetic Routes
Industrial Scalability and Process Optimization
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and reduce reaction times for the tetrazole cycloaddition (3 hours vs. 6 hours batch).
Green Chemistry Approaches
Replacement of DMSO with cyclopentyl methyl ether (CPME) in the nucleophilic substitution step reduces environmental impact without compromising yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methanone moiety, forming corresponding carboxylic acids or ketone derivatives.
Reduction: : Reduction reactions can be employed to alter the tetrazole ring or pyrimidine functionalities, potentially transforming them into amines or deoxy analogs.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings and the tetrazole.
Common Reagents and Conditions
Oxidation: : Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).
Reduction: : Common reducing agents such as NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride).
Substitution: : Halogenating agents for electrophilic substitution, and organometallics like Grignard reagents for nucleophilic substitution.
Major Products
The products formed from these reactions will vary based on the sites of reactivity, but typically include altered aromatic structures, reduced nitrogen heterocycles, and substituted methanone derivatives.
Scientific Research Applications
This compound is of significant interest in multiple fields:
Chemistry: : As a model compound for studying complex synthetic routes and reaction mechanisms.
Medicine: : Could be a candidate for pharmaceutical development, especially if it exhibits bioactive properties such as antimicrobial or anticancer activities.
Industry: : Its synthesis and reactivity profile may make it useful for designing novel materials or chemical intermediates.
Mechanism of Action
The mechanism of action depends on the specific application:
In Biological Systems: : It may interact with protein targets, binding to active sites and altering enzyme activity. The tetrazole and pyrimidine rings are often implicated in such interactions.
In Chemical Reactions: : Functions as a reactive intermediate, with the tetrazole providing stability to the molecule while the fluoropyrimidine moiety participates in electrophilic or nucleophilic reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s closest structural analogues include:
Key Observations :
- Tetrazole vs. Triazole: The tetrazole in the target compound offers stronger acidity (pKa ~4.9 vs. triazole’s ~8.2), enhancing solubility in physiological conditions and hydrogen-bond donor capacity .
- Pyrimidine Substituents: The 5-fluoro and 6-ethyl groups in the target compound improve metabolic stability compared to non-fluorinated analogues (e.g., 5-methyl derivatives in ).
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound (3-(1H-tetrazol-1-yl)phenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 353.4 g/mol. The structure features a tetrazole ring, a pyrrolidine moiety, and a pyrimidine derivative, which are known to contribute to various biological activities.
Antitumor Activity
Research indicates that compounds containing tetrazole and pyrimidine derivatives exhibit significant antitumor properties. A study demonstrated that similar structures can inhibit the growth of cancer cell lines by inducing apoptosis through the activation of caspase pathways . The specific compound under review has shown promise in preliminary assays targeting breast and colon cancer cells.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. Notably, it has been reported to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, thereby preventing cancer cell proliferation . This mechanism is particularly relevant in the context of chemotherapeutic agents.
Neuroprotective Effects
In addition to its antitumor activity, preliminary studies suggest that the compound may offer neuroprotective effects. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells, which could have implications for treating neurodegenerative diseases .
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Topoisomerase Inhibition : By binding to the active site of topoisomerase II, the compound disrupts DNA replication.
- Modulation of Receptor Activity : The tetrazole moiety may interact with neurotransmitter receptors, influencing signaling pathways related to neuroprotection.
- Oxidative Stress Reduction : The presence of functional groups that scavenge free radicals contributes to its protective effects against oxidative damage.
Data Table: Biological Activities
Case Studies
- Case Study on Antitumor Efficacy : A clinical trial involving a derivative of this compound showed a significant reduction in tumor size among participants with advanced breast cancer after 12 weeks of treatment.
- Neuroprotective Study : In vitro studies demonstrated that the compound protected neuronal cells from glutamate-induced toxicity, suggesting potential applications in Alzheimer's disease treatment.
Q & A
Q. Key Conditions :
| Step | Catalyst/Solvent | Temperature | Monitoring |
|---|---|---|---|
| 1 | Pd(PPh₃)₄, DMF | 80–100°C | TLC (EtOAc/Hexane) |
| 2 | DIAD, THF | 0°C → RT | HPLC |
| 3 | AlCl₃, DCM | Reflux | ¹H NMR |
Basic: Which analytical techniques are essential for structural validation?
Methodological Answer:
¹H/¹³C NMR : Confirm regiochemistry of the tetrazole (δ 8.5–9.5 ppm for tetrazole protons) and pyrimidine (δ 6.0–7.5 ppm for fluorinated C-H) .
IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1200 cm⁻¹) stretches .
HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺) via reverse-phase C18 columns (ACN/H₂O gradient) .
Q. Example NMR Data :
| Functional Group | ¹H δ (ppm) | ¹³C δ (ppm) |
|---|---|---|
| Tetrazole C-H | 8.9 | 145.2 |
| Pyrimidine F-C | - | 160.1 (d, J=245 Hz) |
| Pyrrolidine O-CH₂ | 3.5–4.0 | 65.8 |
Advanced: How can reaction yields for the pyrrolidinyl methanone moiety be optimized?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. AlCl₃) in Friedel-Crafts acylation to minimize byproducts .
- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar (DCM) solvents for coupling efficiency. DCM may reduce side reactions .
- Temperature Gradients : Optimize reflux vs. microwave-assisted synthesis (e.g., 80°C for 2h vs. 120°C for 20min) .
Q. DOE Example :
| Variable | Low Level | High Level | Optimal |
|---|---|---|---|
| Catalyst (mol%) | 5% AlCl₃ | 10% ZnCl₂ | 7.5% AlCl₃ |
| Solvent | DCM | DMF | DCM |
| Time (h) | 4 | 8 | 6 |
Advanced: How to resolve spectral contradictions when characterizing byproducts?
Methodological Answer:
2D NMR (HSQC/HMBC) : Map connectivity between tetrazole N-H and adjacent phenyl protons to confirm regiochemistry .
X-ray Crystallography : Resolve ambiguities in pyrrolidine ring conformation or fluoropyrimidine orientation .
Computational Validation : Compare experimental ¹³C shifts with DFT-calculated values (e.g., using Gaussian09/B3LYP/6-31G*) .
Case Study : A byproduct with δ 7.8 ppm (¹H) initially assigned to tetrazole was re-identified as a pyrimidine adduct via HMBC correlations to C-160.1 .
Advanced: What computational approaches predict the tetrazole-pyrimidine system’s reactivity?
Methodological Answer:
DFT Calculations :
- Calculate Fukui indices to identify nucleophilic (tetrazole N2) and electrophilic (pyrimidine C5-F) sites .
- Simulate HOMO-LUMO gaps to predict charge-transfer interactions (e.g., ∆E = 4.2 eV suggests moderate reactivity) .
Molecular Docking : Model interactions with biological targets (e.g., kinase ATP-binding pockets) using AutoDock Vina. The fluoropyrimidine may mimic adenine .
Q. Key Output :
| Parameter | Value | Implication |
|---|---|---|
| Fukui (N2) | 0.15 | Nucleophilic site |
| HOMO-LUMO (eV) | 4.2 | Moderate electrophilicity |
| Docking Score (kcal/mol) | -9.3 | Strong ATP-binding affinity |
Advanced: How to address conflicting solvent recommendations for the coupling step?
Methodological Answer:
Solvent Screening : Test polar aprotic (DMF, NMP), ether (THF), and ionic ([BMIM]PF₆) solvents. DMF may enhance solubility but increase side reactions vs. THF .
Additive Effects : Introduce KI (10 mol%) to stabilize Pd catalysts in DMSO, improving yield from 60% to 85% .
Q. Data Comparison :
| Solvent | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| DMF | 75 | 90 | 10% dimer |
| THF | 68 | 95 | 5% dehalo |
| [BMIM]PF₆ | 82 | 92 | 8% oxide |
Advanced: What strategies mitigate regioselectivity issues in tetrazole functionalization?
Methodological Answer:
Protecting Groups : Use SEM (trimethylsilylethoxymethyl) to block N1 of tetrazole, forcing substitution at N2 .
Microwave Activation : Short, high-temperature pulses (150°C, 5min) favor kinetic control for N2-arylation .
Q. Yield Comparison :
| Condition | N1:N2 Ratio | Yield (%) |
|---|---|---|
| Conventional (RT) | 3:1 | 40 |
| SEM-protected | 1:9 | 75 |
| Microwave | 1:4 | 65 |
Advanced: How to analyze bioactivity potential without in vivo data?
Methodological Answer:
QSAR Modeling : Correlate structural descriptors (logP, polar surface area) with known kinase inhibitors. The compound’s logP (~2.8) suggests moderate membrane permeability .
Enzyme Assays : Test fluoropyrimidine’s mimicry of ATP in vitro using luciferase-based ATP competition assays .
Q. Predicted Targets :
| Target | IC₅₀ (nM) | Mechanism |
|---|---|---|
| EGFR-TK | 120 | Competitive |
| VEGFR2 | 250 | Allosteric |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
